molecular formula C22H21FN4O B2937565 3-fluoro-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzamide CAS No. 922686-42-8

3-fluoro-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzamide

Cat. No.: B2937565
CAS No.: 922686-42-8
M. Wt: 376.435
InChI Key: IVKZBRQNTMWIBJ-UHFFFAOYSA-N
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Description

3-fluoro-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorine atom, a piperidine ring, and a pyridazine moiety

Mechanism of Action

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .

Biochemical Pathways

Without specific target information, it’s challenging to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been found to influence pathways related to inflammation and pain, suggesting potential roles in these areas .

Pharmacokinetics

The incorporation of a fluorine atom in similar compounds has been found to significantly reduce the pka, which can have a beneficial influence on oral absorption . This suggests that “3-fluoro-N-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzamide” may have good oral bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific target and pathway information .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, a lower pH environment might enhance the compound’s solubility and absorption .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzamide typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common synthetic route involves the following steps:

    Formation of the Piperidinyl Pyridazine Intermediate: This step involves the reaction of piperidine with a suitable pyridazine derivative under controlled conditions to form the piperidinyl pyridazine intermediate.

    Introduction of the Fluorine Atom: The fluorine atom is introduced into the molecule through a fluorination reaction, often using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Coupling with Benzamide: The final step involves the coupling of the fluorinated piperidinyl pyridazine intermediate with a benzamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles or electrophiles, depending on the desired substitution

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

3-fluoro-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzamide has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are known for their selective inhibition of protein kinase B (Akt) and have potential as antitumor agents.

    6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole: This compound is an important intermediate in the synthesis of paliperidone, an antipsychotic drug.

Uniqueness

3-fluoro-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzamide is unique due to its specific combination of structural features, including the fluorine atom, piperidine ring, and pyridazine moiety

Properties

IUPAC Name

3-fluoro-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O/c23-18-8-4-7-17(14-18)22(28)24-19-9-5-6-16(15-19)20-10-11-21(26-25-20)27-12-2-1-3-13-27/h4-11,14-15H,1-3,12-13H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVKZBRQNTMWIBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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